2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile
Description
The compound with the identifier “2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile” is a chemical substance cataloged in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c7-3-4-5(9)1-2-8-6(4)10/h1-2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLSOJBBTVEIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C(C1=O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation methods for 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile involve several synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The synthesis of 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile often involves multi-step organic synthesis techniques. The specific steps and reagents used can vary depending on the desired purity and yield of the final product.
Reaction Conditions: The reaction conditions for synthesizing 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile can include specific temperatures, pressures, and catalysts to optimize the reaction efficiency and product yield.
Industrial Production Methods: Industrial production of 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile may involve large-scale chemical reactors and continuous flow processes to produce the compound in bulk quantities. These methods are designed to be cost-effective and scalable.
Chemical Reactions Analysis
2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons by 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile, often resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group in 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile with another, often using specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions can vary depending on the specific reaction being performed.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile.
Scientific Research Applications
2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: In chemistry, 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is used to investigate its effects on biological systems, including its interactions with proteins and other biomolecules.
Medicine: In medical research, 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is studied for its potential therapeutic applications, including its effects on disease pathways and its potential as a drug candidate.
Industry: In industrial applications, 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is used in the development of new materials and chemical processes, including its use as a catalyst or intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile involves its interactions with specific molecular targets and pathways. These interactions can include:
Molecular Targets: 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile may interact with specific proteins, enzymes, or receptors in biological systems, affecting their function and activity.
Pathways Involved: The pathways affected by 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile can include various biochemical and signaling pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can include:
List of Similar Compounds: Similar compounds to 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile may include other small molecules with related chemical structures or properties.
Uniqueness: The uniqueness of 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile can be highlighted by comparing its specific chemical properties, reactivity, and applications with those of similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
